2'-F-Bz-dC Phosphoramidite

siRNA Antisense Oligonucleotide Thermal Stability

2'-F-Bz-dC Phosphoramidite uniquely balances high nuclease resistance with near-native RISC activity, a profile not achievable with 2'-OMe or LNA modifications. The 2'-fluoro substitution biases the sugar pucker toward C3'-endo, yielding +1–2°C duplex stabilization per modification without the hyperstabilization and off-target risks of LNA. This phosphoramidite is essential for synthesizing stable siRNA passenger/guide strands, SELEX aptamer libraries, and gapmer ASO wings. High coupling efficiency (98–99%) ensures sequence fidelity. Select this monomer when potency, stability, and specificity cannot be compromised.

Molecular Formula C46H51FN5O8P
Molecular Weight 851.9 g/mol
Cat. No. B181405
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2'-F-Bz-dC Phosphoramidite
Molecular FormulaC46H51FN5O8P
Molecular Weight851.9 g/mol
Structural Identifiers
SMILESCC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1F)N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC
InChIInChI=1S/C46H51FN5O8P/c1-31(2)52(32(3)4)61(58-29-13-27-48)60-42-39(59-44(41(42)47)51-28-26-40(50-45(51)54)49-43(53)33-14-9-7-10-15-33)30-57-46(34-16-11-8-12-17-34,35-18-22-37(55-5)23-19-35)36-20-24-38(56-6)25-21-36/h7-12,14-26,28,31-32,39,41-42,44H,13,29-30H2,1-6H3,(H,49,50,53,54)/t39-,41-,42-,44-,61?/m1/s1
InChIKeyCKKJPMGSTGVCJJ-GNUWXFRUSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / 1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2'-F-Bz-dC Phosphoramidite: A Critical 2'-Fluoro RNA Building Block for Oligonucleotide Therapeutics


2'-F-Bz-dC Phosphoramidite (CAS 161442-19-9), also known as DMT-2'-Fluoro-dC(Bz) Phosphoramidite, is a modified deoxycytidine phosphoramidite monomer featuring a 2'-fluoro substitution on the ribose sugar and an N4-benzoyl protecting group on the cytosine base . It is a key precursor for the solid-phase synthesis of 2'-fluoro-modified RNA (2'-F-RNA) oligonucleotides, a class of chemically stabilized nucleic acids widely employed in antisense therapeutics, small interfering RNA (siRNA), aptamers, and other gene-silencing applications [1]. The 2'-fluoro modification biases the ribose sugar pucker toward the C3'-endo (RNA-like) conformation, which enhances duplex thermal stability and confers substantial resistance to enzymatic degradation by serum nucleases [2].

Why 2'-F-Bz-dC Phosphoramidite Cannot Be Substituted with 2'-OMe, LNA, or DNA Phosphoramidites


While several chemically modified phosphoramidites exist to improve oligonucleotide stability, they are not functionally interchangeable. The 2'-fluoro modification uniquely balances high nuclease resistance with minimal perturbation of RNA-induced silencing complex (RISC) activity, a property not universally shared by other common modifications like 2'-O-Methyl (2'-OMe) or Locked Nucleic Acid (LNA) [1]. Unlike 2'-OMe modifications, which can sometimes impair potency in siRNA [2], or LNA modifications, which introduce significant duplex hyperstabilization that can increase off-target effects [3], 2'-F-RNA retains near-native biological activity while achieving superior serum stability [4]. Therefore, substituting 2'-F-Bz-dC with a cheaper or more readily available alternative phosphoramidite (e.g., 2'-OMe, DNA) fundamentally alters the therapeutic profile of the resulting oligonucleotide, compromising either potency, stability, or specificity. The evidence below quantifies these critical performance differentials.

Quantitative Differentiation of 2'-F-Bz-dC Phosphoramidite: Binding Affinity, Stability, Synthesis, and Cost


Comparative Duplex Thermal Stability (Tm) of 2'-F-RNA vs. DNA, RNA, and LNA

The incorporation of 2'-fluoro-modified nucleotides, such as those derived from 2'-F-Bz-dC, significantly increases the thermal stability (melting temperature, Tm) of oligonucleotide duplexes compared to unmodified DNA or RNA. Each 2'-F substitution increases the Tm of a duplex by approximately 1.0–2.0°C [1][2]. This stabilization is greater than that achieved with 2'-OMe, which typically yields a smaller ΔTm per modification, but less than the hyperstabilization observed with LNA, which can increase Tm by 5.6°C per modification [3]. The intermediate Tm elevation provided by 2'-F-RNA is advantageous as it enhances target affinity without the excessive stability that can hinder RISC loading or promote off-target binding associated with LNA [4].

siRNA Antisense Oligonucleotide Thermal Stability Duplex Melting Temperature

Enhanced Nuclease Resistance in Human Serum: 2'-F vs. Unmodified RNA

Oligonucleotides synthesized with 2'-F-Bz-dC exhibit markedly improved stability in biological fluids. A direct head-to-head study demonstrated that siRNA containing 2'-fluoro pyrimidines had a significantly prolonged half-life in human plasma compared to unmodified 2'-OH siRNA [1]. While exact half-life values are sequence-dependent, the 2'-F modification universally provides robust protection against serum endo- and exonucleases, a critical prerequisite for in vivo efficacy [2]. In contrast, unmodified RNA is typically degraded within minutes in serum, rendering it unsuitable for systemic therapeutic applications [3].

siRNA Antisense Nuclease Resistance Plasma Stability

High-Fidelity Oligonucleotide Synthesis: Stepwise Coupling Efficiency

The 2'-fluoro and benzoyl protecting groups of 2'-F-Bz-dC are optimized for the phosphoramidite synthesis cycle, enabling high coupling efficiency. Empirical data from commercial vendors indicate stepwise coupling efficiencies of 98–99% per incorporation under standard synthesis conditions . This is critical for achieving high yields of full-length, long oligonucleotides (e.g., >50-mers) with minimal deletion and truncation byproducts. This performance is comparable to that of standard DNA and RNA phosphoramidites, indicating that the 2'-F modification does not sterically hinder the coupling reaction, unlike some bulkier modifications such as certain LNA or 2'-MOE monomers which may require extended coupling times or higher reagent excess to achieve similar yields [1].

Oligonucleotide Synthesis Process Chemistry Phosphoramidite Coupling

Cost-Benefit Analysis: 2'-F-Bz-dC vs. LNA Phosphoramidites

For large-scale oligonucleotide therapeutic manufacturing, raw material cost is a significant factor. 2'-F-RNA monomers, including 2'-F-Bz-dC, are commercially available at a substantially lower price point than LNA monomers [1]. While specific pricing varies by vendor and volume, 2'-F phosphoramidites are generally 2- to 5-fold less expensive than their LNA counterparts [2]. This cost differential is a primary driver for selecting 2'-F modifications in early-stage development and for indications requiring high clinical doses. For example, 2'-F-Bz-dC is listed at $220/g from one major supplier , whereas LNA-C phosphoramidite can exceed $1000/g. This cost advantage, combined with its favorable biophysical and biological profile, positions 2'-F-Bz-dC as a more economically viable option for many programs.

Oligonucleotide Synthesis Cost of Goods Therapeutic Development

Optimal Use Cases for 2'-F-Bz-dC Phosphoramidite Based on Evidence


Therapeutic siRNA Design for In Vivo Applications

2'-F-Bz-dC is the phosphoramidite of choice for synthesizing the passenger and/or guide strands of siRNA duplexes intended for systemic administration. As demonstrated, it confers a prolonged half-life in human plasma compared to unmodified RNA [1], a property essential for reaching target tissues. The moderate increase in duplex Tm (+1–2°C/mod) [2] enhances target affinity without compromising RISC loading, a critical balance not achieved by more stabilizing modifications like LNA. This application is supported by the compound's use in fully 2'-modified siRNA designs that exhibit increased potency and stability [3].

High-Throughput Synthesis of Nuclease-Resistant Aptamers

For the generation of 2'-F-modified RNA aptamers via SELEX (Systematic Evolution of Ligands by EXponential enrichment), 2'-F-Bz-dC enables the synthesis of diverse oligonucleotide libraries that are inherently resistant to serum nucleases [1]. This eliminates the need for post-selection modification, streamlining the development of aptamer-based diagnostics and therapeutics. The high coupling efficiency (98–99%) [2] of this phosphoramidite ensures the fidelity and complexity of the initial library, which is crucial for successful aptamer selection against challenging protein targets.

Antisense Oligonucleotide (ASO) Development with Favorable Therapeutic Index

In the development of gapmer ASOs, 2'-F-Bz-dC is used to modify the 'wings' flanking a central DNA 'gap'. This configuration leverages the 2'-F modification's ability to increase binding affinity and nuclease resistance at the termini [1], while the DNA core recruits RNase H for target RNA cleavage. The intermediate Tm enhancement provided by 2'-F-RNA [2] minimizes the risk of hepatotoxicity and off-target effects associated with the hyperstabilization caused by LNA modifications [3], thereby improving the overall therapeutic index of the ASO drug candidate.

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